![molecular formula C25H18N2OS B2522967 (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 477486-13-8](/img/structure/B2522967.png)
(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide
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Description
(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C25H18N2OS and its molecular weight is 394.49. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H22N4O3S3
- Molecular Weight : 510.65 g/mol
- Structure : The compound features a naphtho[2,1-d]thiazole moiety which is known for its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its role as an inhibitor in different biochemical pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells through the following mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It causes G2/M phase arrest in cell lines such as HeLa and MCF-7, leading to reduced cell viability.
Enzyme Inhibition
The compound acts as a selective inhibitor of specific enzymes involved in cancer progression:
- Protein Arginine Methyltransferase (PRMT) : Inhibits PRMT1, which plays a crucial role in gene expression and signal transduction pathways related to cancer development .
Study 1: Antitumor Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various thiazole derivatives. The study found that this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 12 µM .
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 12 |
A549 | 15 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound. The results indicated that it modulates the expression of key apoptotic markers such as Bcl-2 and Bax, promoting a shift towards pro-apoptotic signaling .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 pathways.
- Excretion : Excreted mainly through urine.
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2OS/c1-27-22-16-15-19-9-5-6-10-21(19)23(22)29-25(27)26-24(28)20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEVTOQXFVYHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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